![molecular formula C31H21N3O2S B2424547 N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide CAS No. 329906-08-3](/img/structure/B2424547.png)
N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Insights
- Synthesis and Reactivity : The compound is synthesized via condensation and oxidation processes, involving steps like treating with P2S5 in anhydrous toluene and oxidation with potassium hexacyanoferrate(III). These methods lead to the formation of related naphtho-fused thiazoles and their derivatives (Aleksandrov, Stepanov & El’chaninov, 2018).
Biological and Pharmacological Properties
Anticonvulsant Activity : Derivatives of this compound, such as β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, have been evaluated for anticonvulsant activity. Some derivatives showed significant activity against animal models, indicating potential in anticonvulsant drug development (Arshad et al., 2019).
Antimycobacterial Activity : A study on N-alkoxyphenylhydroxynaphthalenecarboxamides, related to this compound, revealed their promising antimycobacterial properties. Some derivatives exhibited activity comparable or superior to standard drugs like rifampicin, showing potential for tuberculosis treatment (Goněc et al., 2016).
Applications in Material Science
- Electrochromic Polymers : Related naphthalene-cored dicarboxamides can be electropolymerized to create electroactive films. These films exhibit reversible electrochemical oxidation and color changes upon electro-oxidation, which is beneficial for developing smart materials (Hsiao & Han, 2017).
Mechanism of Action
Target of Action
The primary target of TCMDC-124033 is the kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-124033 interacts with PfCLK3, inhibiting its function . The compound’s interaction with PfCLK3 disrupts the normal functioning of the kinase, leading to changes in the parasite’s RNA splicing .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124033 affects the RNA splicing pathway in the malarial parasite . This disruption in RNA splicing is detrimental to the survival of the parasite, affecting its ability to reproduce and survive .
Result of Action
The action of TCMDC-124033 leads to the disruption of RNA splicing in the malarial parasite, which is essential for its survival . This disruption prevents the parasite from reproducing and surviving, making TCMDC-124033 a potential candidate for antimalarial therapy .
properties
IUPAC Name |
N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N3O2S/c35-29(25-14-12-20-6-1-3-8-22(20)16-25)32-27-11-5-10-24(18-27)28-19-37-31(33-28)34-30(36)26-15-13-21-7-2-4-9-23(21)17-26/h1-19H,(H,32,35)(H,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZKPNGFOGKDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.